Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Overview
Description
Ethyl thieno[3,2-d]isothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H7NO2S2 and a molecular weight of 213.28 g/mol . This compound is part of the isothiazole family, which is known for its unique properties due to the presence of sulfur and nitrogen atoms in a five-membered ring structure . This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of ethyl thieno[3,2-d]isothiazole-5-carboxylate can be achieved through various methods. One common synthetic route involves the condensation of thiohydroxylamine with a suitable precursor, followed by cyclization to form the isothiazole ring . Industrial production methods typically involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
Ethyl thieno[3,2-d]isothiazole-5-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides
Scientific Research Applications
Ethyl thieno[3,2-d]isothiazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl thieno[3,2-d]isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the isothiazole ring can form strong interactions with biological molecules, potentially inhibiting or modulating their activity . These interactions can affect various cellular processes, making the compound a valuable tool in biochemical and pharmacological research .
Comparison with Similar Compounds
Ethyl thieno[3,2-d]isothiazole-5-carboxylate can be compared with other similar compounds such as:
Pyrazoles: Another class of five-membered heterocycles with nitrogen atoms, used in various chemical and biological applications. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it a versatile compound for research and industrial use.
Properties
IUPAC Name |
ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-2-11-7(10)6-3-5-4-9-13-8(5)12-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHGNHXOPGUKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)SN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504190 | |
Record name | Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74598-11-1 | |
Record name | Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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